molecular formula C18H17F3N2O4S B5000724 4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B5000724
M. Wt: 414.4 g/mol
InChI Key: MJTURETZONDEIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like 4-(4-Morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide often involves multiple steps, including the functionalization of aromatic compounds and the introduction of sulfonyl and morpholine groups. These synthetic routes are designed to introduce specific functional groups that contribute to the compound's overall properties and activities. Literature on related compounds such as benzene-1,3,5-tricarboxamide and monofluoromethylation of N-heterocyclic compounds provides insights into similar synthetic strategies that could be applied to this compound (Cantekin, de Greef, & Palmans, 2012); (Moskalik, 2023).

Molecular Structure Analysis

The molecular structure of this compound is pivotal in determining its chemical behavior and potential applications. The presence of the morpholine ring provides a versatile platform for chemical modifications and interactions. Morpholines and their synthesis, as well as their biological activity, have been extensively studied, indicating the significance of the morpholine structure in medicinal and organic chemistry (Palchikov, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are influenced by its functional groups. The sulfonyl and trifluoromethyl groups, in particular, can affect the compound's reactivity and interactions with biological molecules. Studies on the use of trifluoromethanesulfonic acid in organic synthesis provide insights into how such functional groups might react under various conditions (Kazakova & Vasilyev, 2017).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O4S/c19-18(20,21)14-2-1-3-15(12-14)22-17(24)13-4-6-16(7-5-13)28(25,26)23-8-10-27-11-9-23/h1-7,12H,8-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTURETZONDEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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